Diethyl terephthalate

Description

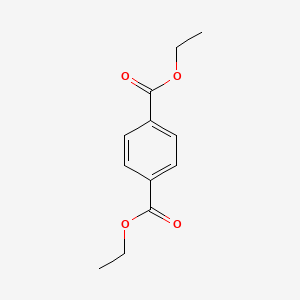

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIHPYYWNBVMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060909 | |

| Record name | Diethyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-09-9 | |

| Record name | Diethyl terephthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL TEREPHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N97X85L3CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl Terephthalate from Terephthalic Acid

Introduction

Diethyl terephthalate (B1205515) (DET) is a diester of terephthalic acid and ethanol (B145695). It serves as a key intermediate in the synthesis of various polymers, particularly polyesters, and is a valuable compound in the fields of materials science and drug development. The most common and direct method for synthesizing DET from terephthalic acid is through Fischer esterification. This process involves reacting the dicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid. This guide provides a comprehensive overview of the synthesis, including a detailed experimental protocol, quantitative data, and process visualizations.

Core Synthesis: Fischer Esterification

The synthesis of diethyl terephthalate from terephthalic acid and ethanol is a classic example of a Fischer esterification reaction. In this acid-catalyzed process, the two carboxylic acid groups of terephthalic acid are esterified by ethanol. The reaction is reversible, and to drive it towards the product side, an excess of the alcohol (ethanol) is typically used, and the water formed as a byproduct is removed.

Experimental Protocol: Acid-Catalyzed Esterification

The following protocol is based on a documented laboratory synthesis of this compound.[1]

Materials:

-

Terephthalic acid (5.82 g)

-

Ethanol (150 mL)

-

Concentrated Sulfuric Acid (2 mL)

-

Potassium Carbonate (17 g)

-

Distilled Water

Equipment:

-

250 mL round-bottomed flask

-

Magnetic stir bar

-

Oil bath with stirrer and heater

-

Reflux condenser (recommended, though not used in the cited experiment due to specific constraints)[1]

-

Beakers

-

Hotplate

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

Procedure:

-

Reaction Setup: Place 5.82 g of terephthalic acid and a magnetic stir bar into a 250 mL round-bottomed flask.[1]

-

Reagent Addition: Add 150 mL of ethanol to the flask, followed by the slow and careful addition of 2 mL of concentrated sulfuric acid.[1]

-

Reaction: Heat the mixture in an oil bath to 80°C under constant stirring.[1] The reaction is maintained at this temperature for an extended period (e.g., 4 days in the cited experiment). The completion of the reaction is indicated by the dissolution of the suspended white terephthalic acid, resulting in a clear solution.[1]

-

Neutralization: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[1] In a separate large beaker, dissolve 17 g of potassium carbonate in 300 mL of water. Pour the cooled reaction mixture into the potassium carbonate solution to neutralize the sulfuric acid catalyst.[1]

-

Precipitation: Gently heat the resulting opalescent solution on a hotplate at approximately 60°C to reduce its volume.[1] As the volume is reduced (e.g., to 300 mL), and upon subsequent cooling, the this compound product will precipitate out as a solid.[1]

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration.[1] Wash the collected solid with distilled water to remove any remaining salts or impurities.[1]

-

Drying: Dry the purified product thoroughly. This can be done by pressing it between filter papers and then leaving it in a desiccator or a low-temperature oven to remove residual water.[1]

Data Presentation

The following table summarizes the quantitative data from the experimental protocol described above.[1]

| Parameter | Value |

| Mass of Terephthalic Acid | 5.82 g |

| Volume of Ethanol | 150 mL |

| Volume of Conc. H₂SO₄ | 2 mL |

| Reaction Temperature | 80 °C |

| Reaction Time | 4 days |

| Mass of Product (DET) | 3.25 g |

| Yield | 41.77% |

| Melting Point (m.p.) | 40-42 °C |

| Appearance | Off-white crystalline solid |

Note: The reported yield of 41.77% and the long reaction time were attributed to using a large excess of solvent (150 mL instead of a more optimal 50 mL), which was done to avoid the need for a reflux condenser in the specific instance cited.[1]

Visualizations

Experimental Workflow

The logical flow of the synthesis process, from initial setup to final product isolation, is depicted below.

References

Physical and chemical properties of diethyl terephthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl terephthalate (B1205515) (DET) is an organic compound belonging to the ester family, specifically the diethyl ester of terephthalic acid. It presents as a white to pale cream crystalline solid at room temperature.[1] DET is a significant chemical intermediate, primarily utilized in the synthesis of various polymers, most notably polyethylene (B3416737) terephthalate (PET), which has widespread applications in the textile and packaging industries.[1] Its utility also extends to acting as a plasticizer and as a building block in the synthesis of other chemical compounds, including pharmaceuticals.[1][2] This guide provides an in-depth overview of the physical and chemical properties of diethyl terephthalate, detailed experimental protocols for their determination, and a review of its key chemical reactions.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and for quality control purposes.

General and Physical Properties

A compilation of the key physical property data for this compound is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₄ | [1][3] |

| Molecular Weight | 222.24 g/mol | [1][3] |

| CAS Number | 636-09-9 | [1] |

| Appearance | White to pale cream crystalline solid | [1] |

| Melting Point | 42 - 45 °C | [4][5] |

| Boiling Point | 302 °C (at 760 mmHg) | [4][6] |

| 142 °C (at 2 mmHg) | [7][8] | |

| Density | 1.10 - 1.11 g/mL at 25 °C | [1][6] |

| Vapor Pressure | 0.00102 mmHg at 25°C | [6] |

| Flash Point | 117 °C | [4][6] |

| Refractive Index | 1.4560 (estimate) | [4][6] |

Solubility

This compound exhibits limited solubility in water but is soluble in several common organic solvents. A summary of its solubility is provided in Table 2.

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | [7][8] |

| Ethanol (B145695) | Soluble | [7][8] |

| Methanol | Soluble | [7][8] |

| Ether | Soluble | [7][8] |

| Chloroform | Slightly Soluble | |

| Ethyl Acetate | Slightly Soluble |

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity confirmation of this compound.

-

Infrared (IR) Spectrum: The IR spectrum of this compound displays characteristic absorption bands. A strong absorption peak around 1720 cm⁻¹ is indicative of the C=O stretching of the ester functional group. Peaks in the range of 1200-1300 cm⁻¹ correspond to the C-O stretching of the ester. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl groups appears just below 3000 cm⁻¹.

-

¹H Nuclear Magnetic Resonance (NMR) Spectrum: The proton NMR spectrum provides distinct signals for the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a singlet or a narrow multiplet around 8.1 ppm. The quartet signal for the methylene (B1212753) protons (-OCH₂-) of the ethyl group is observed around 4.4 ppm, coupled to the methyl protons. The methyl protons (-CH₃) of the ethyl group appear as a triplet around 1.4 ppm.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectrum: The carbon-13 NMR spectrum shows characteristic peaks for the carbonyl carbon of the ester at approximately 165 ppm. The aromatic carbons of the benzene ring appear in the region of 129-134 ppm. The methylene carbon (-OCH₂) of the ethyl group is found around 61 ppm, and the methyl carbon (-CH₃) is observed at about 14 ppm.

-

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at m/z 222, corresponding to its molecular weight. Common fragmentation patterns involve the loss of an ethoxy group (-OCH₂CH₃) to give a fragment at m/z 177, and the loss of a carboxyl group (-COOCH₂CH₃) leading to a fragment at m/z 149, which is often the base peak.[3][9]

Experimental Protocols

This section details the methodologies for determining some of the key physical properties of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating oil (if using a Thiele tube)

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point of this compound (around 42-45 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate temperature reading.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded temperature range is the melting point of the sample. For a pure compound, this range should be narrow (typically 0.5-1.5 °C).

Determination of Solubility (Gravimetric Method)

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Apparatus:

-

Analytical balance

-

Constant temperature bath

-

Vials or flasks with secure caps

-

Filtration apparatus (e.g., syringe filter)

-

Evaporating dish

-

Oven

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a vial.

-

Seal the vial and place it in a constant temperature bath.

-

Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe and filter it into a pre-weighed evaporating dish.

-

Record the exact weight of the evaporating dish with the solution.

-

Evaporate the solvent from the dish in an oven at a temperature below the boiling point of the solvent but sufficient to ensure complete evaporation.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it again.

-

The difference in weight before and after evaporation gives the mass of the dissolved this compound.

-

Calculate the solubility in terms of g/100 mL or other desired units.

Chemical Reactivity and Synthetic Pathways

This compound undergoes several key chemical reactions that are fundamental to its industrial applications.

Synthesis via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of terephthalic acid with an excess of ethanol in the presence of an acid catalyst, typically sulfuric acid.[10] The excess ethanol helps to drive the equilibrium towards the formation of the ester product.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine terephthalic acid, a large excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by the dissolution of the solid terephthalic acid.[10]

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing cold water or a dilute sodium bicarbonate solution to neutralize the acidic catalyst and quench the reaction.

-

The crude this compound will precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid and unreacted ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound | C12H14O4 | CID 12483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound(636-09-9) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solved Mass Spec Diethyl Phthalate Mass Spectrum Relative | Chegg.com [chegg.com]

- 10. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

An In-Depth Technical Guide to Diethyl Terephthalate (CAS 663-09-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethyl terephthalate (B1205515) (DET), a significant chemical compound with diverse industrial and pharmaceutical applications. This document details its chemical and physical properties, synthesis protocols, key applications, biological fate, and analytical methodologies to support advanced research and development activities.

Chemical and Physical Properties

Diethyl terephthalate is a diester of terephthalic acid and ethanol (B145695). It is a white crystalline solid at room temperature and serves as a crucial intermediate in the synthesis of various polymers and as a specialized excipient in pharmaceutical formulations.[1][2]

Identifiers and Nomenclature

All primary identification and structural information for this compound are summarized in Table 1.

| Identifier | Value | Reference(s) |

| CAS Number | 636-09-9 | [3] |

| IUPAC Name | diethyl benzene-1,4-dicarboxylate | |

| Synonyms | Terephthalic acid diethyl ester, Diethyl p-phthalate | [4][5] |

| Molecular Formula | C₁₂H₁₄O₄ | [3] |

| Molecular Weight | 222.24 g/mol | [1][4] |

| InChI Key | ONIHPYYWNBVMID-UHFFFAOYSA-N | [6] |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)OCC | [6] |

Physicochemical Data

Quantitative physicochemical data for this compound are presented in Table 2, providing essential parameters for experimental and process design.

| Property | Value | Reference(s) |

| Appearance | White to pale cream crystalline solid | [2][7] |

| Melting Point | 42 - 45 °C | [2][5] |

| Boiling Point | 302 °C (at 760 mmHg) | [2][5] |

| Density | 1.10 - 1.11 g/mL (at 25 °C) | [1][2] |

| Vapor Pressure | 0.1 mbar (at 20 °C) | [2] |

| Flash Point | 117 °C | [2][5] |

| Solubility | Limited solubility in water; Soluble in ethanol, acetone, chloroform, and ethyl acetate. | [6][5] |

| LogP (Octanol/Water) | 3.8 |

Spectral Information

Comprehensive spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available for this compound through public databases such as PubChem.[3] This information is critical for structural elucidation and purity assessment.

Synthesis and Manufacturing

This compound can be synthesized through several established routes, including reaction from an acid chloride, direct esterification of the corresponding carboxylic acid, and innovative bio-based cascade processes.

Experimental Protocol: Synthesis from Terephthaloyl Chloride

This method provides a high-yield synthesis of this compound from terephthaloyl chloride and ethanol.[8]

Materials:

-

Terephthaloyl chloride (40.6 g, 0.20 mol)

-

Ethanol (18.4 g, 0.40 mol)

-

Toluene (B28343) (100 mL)

-

10% Sodium bicarbonate solution

-

Distilled water

-

Magnesium sulfate

Procedure:

-

Charge a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser with 100 mL of toluene and 40.6 g of terephthaloyl chloride.

-

Add 18.4 g of ethanol dropwise to the solution.

-

Heat the reaction mixture to 60-65 °C for two hours. Monitor the reaction's completion via IR spectroscopy by observing the disappearance of the acid chloride peak at ~1775 cm⁻¹.

-

After cooling, wash the solution three times with a 10% sodium bicarbonate solution, followed by three washes with distilled water.

-

Dry the organic layer over magnesium sulfate.

-

Filter to remove the desiccant and remove the toluene by distillation.

-

The residue, this compound, will crystallize upon standing. This protocol typically yields around 38 g (86%).[8]

Experimental Protocol: Fischer Esterification from Terephthalic Acid

The Fischer esterification provides a direct route from terephthalic acid to its diethyl ester using an acid catalyst.[9]

Materials:

-

Terephthalic acid (5.82 g)

-

Ethanol (150 mL)

-

Concentrated sulfuric acid (2 mL)

-

Potassium carbonate (17 g)

-

Water (300 mL)

Procedure:

-

Combine 5.82 g of terephthalic acid, 150 mL of ethanol, and 2 mL of concentrated sulfuric acid in a 250 mL round-bottom flask with a stir bar.

-

Heat the mixture in an oil bath at 80 °C with stirring for 4 days, or until the suspended solid fully dissolves.

-

Cool the reaction mixture to room temperature.

-

Prepare a solution of 17 g of potassium carbonate in 300 mL of water and pour the cooled reaction mixture into it to neutralize the acid.

-

Reduce the volume of the resulting solution to approximately 300 mL by gentle heating (60 °C) on a hotplate.

-

Cool the concentrated solution to induce precipitation of the product.

-

Collect the solid product by vacuum filtration, wash the filter cake with water, and dry thoroughly. The reported yield for this specific procedure is 41.77%.[9]

Experimental Protocol: Cascade Synthesis from Biomass-Derived Muconic Acid

A modern, sustainable approach involves a two-step cascade process starting from biomass-derived muconic acid.[10][11]

Materials:

-

trans,trans-Muconic acid (TTMA) (0.5 mmol)

-

Ethanol (20 mL)

-

Silicotungstic acid (catalyst, 0.005 mmol)

-

Palladium on carbon (Pd/C) (catalyst)

Procedure:

-

Step 1: Esterification and Diels-Alder Reaction.

-

Step 2: Dehydrogenation.

-

To the resulting mixture from Step 1, add a palladium catalyst.

-

Heat the reaction at 200 °C for 360 minutes under an inert atmosphere (e.g., N₂). This step aromatizes the ring to form this compound.[11]

-

The reaction is preferentially carried out under neutral or slightly basic conditions for optimal yield.[11]

-

The final product can be purified by standard methods like distillation. The overall reported yield is 80.6%.[10][11]

-

Applications

This compound is a versatile compound with significant utility in both large-scale industrial processes and specialized, high-value applications.

Industrial Applications

-

Polymer Production: DET's primary industrial use is as a monomer and intermediate in the synthesis of polyesters, most notably polyethylene (B3416737) terephthalate (PET).[1][6][12]

-

Plasticizers: It is employed as a plasticizer to increase the flexibility and workability of various polymers.[1]

-

Solvents: Due to its excellent solubility characteristics for a range of organic substances, it serves as a solvent in chemical reactions and formulations.[1]

-

Coatings and Adhesives: The compound is a component in the formulation of coatings and adhesives, where it contributes to adhesion and durability.[1]

Pharmaceutical and Drug Development Applications

In the pharmaceutical sector, this compound is a recognized excipient valued for its ability to improve drug product performance.[13]

-

Drug Formulation: It is used as a building block and excipient in various drug formulations, where it can enhance the stability and solubility of active pharmaceutical ingredients (APIs).[1][13]

-

Drug Delivery Systems: DET functions as a solvent, plasticizer, and carrier in advanced drug delivery systems, including transdermal patches, topical medications, and certain inhalers.[13]

-

Tablet Coatings: It is used as a plasticizer in the enteric film coatings of tablets and capsules to control drug release and prevent cracking of the solid dosage form.[14][15]

Biological Fate and Toxicology

Understanding the environmental impact and toxicological profile of DET is crucial for its safe handling and application.

Biodegradation and Metabolic Pathways

This compound is susceptible to microbial degradation in the environment. Studies have shown that bacteria, such as Delftia sp. WL-3, can utilize DET as a sole carbon source.[16][17][18] The metabolic pathway involves the initial hydrolysis of the ester bonds to form terephthalic acid (TPA). TPA is then converted to protocatechuic acid (PCA), which subsequently enters central metabolic pathways and is mineralized.[16][17][19]

Toxicological Profile

The safety and hazards associated with this compound have been evaluated by multiple regulatory bodies. The key toxicological data are summarized below.

| Hazard Class | GHS Classification | Reference(s) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [3] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | [3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | [3] |

Standard handling procedures should be followed, including the use of personal protective equipment to avoid contact with skin and eyes.[20] It should be used in well-ventilated areas to prevent inhalation of vapors.[6]

Analytical Methods

Accurate quantification of this compound is essential for quality control, environmental monitoring, and research.

-

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are the most common and robust methods for the analysis of DET.[21][22][23] HPLC is particularly well-suited for analyzing pharmaceutical formulations, while GC-MS is preferred for environmental samples due to its high sensitivity and specificity.[21][24]

-

Sample Preparation: A critical consideration in phthalate (B1215562) analysis is the prevention of sample contamination, as these compounds are ubiquitous in laboratory materials like plastics.[21] Rigorous cleaning of all glassware and use of high-purity solvents are mandatory. Sample extraction methods vary by matrix and include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[23]

Conclusion

This compound (CAS 636-09-9) is a compound of significant industrial and scientific interest. Its well-defined physicochemical properties, established synthesis routes, and diverse applications, particularly in the polymer and pharmaceutical industries, make it a valuable chemical. Ongoing research into its bio-based synthesis and biodegradation continues to enhance its profile as a versatile and manageable chemical entity. This guide provides the core technical information required by researchers and developers to effectively utilize and study this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C12H14O4 | CID 12483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,4-Benzenedicarboxylic acid, diethyl ester (CAS 636-09-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chembk.com [chembk.com]

- 6. CAS 636-09-9: this compound | CymitQuimica [cymitquimica.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. prepchem.com [prepchem.com]

- 9. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. drugpatentwatch.com [drugpatentwatch.com]

- 14. samiraschem.com [samiraschem.com]

- 15. ema.europa.eu [ema.europa.eu]

- 16. Biodegradation of this compound and polyethylene terephthalate by a novel identified degrader Delftia sp. WL-3 and its proposed metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. 2024.sci-hub.se [2024.sci-hub.se]

- 20. fishersci.ca [fishersci.ca]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. opus.govst.edu [opus.govst.edu]

- 23. researchgate.net [researchgate.net]

- 24. agilent.com [agilent.com]

Spectroscopic Analysis of Diethyl Terephthalate: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for diethyl terephthalate (B1205515) (C₁₂H₁₄O₄), a widely used diester in the manufacturing of polymers and as a plasticizer. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for diethyl terephthalate.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the aromatic protons and the ethyl group protons. Due to the molecule's symmetry, the four aromatic protons appear as a singlet, and the two ethyl groups are equivalent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.11 | Singlet | 4H | Aromatic (Ar-H) |

| 4.40 | Quartet | 4H | Methylene (-CH₂) |

| 1.41 | Triplet | 6H | Methyl (-CH₃) |

| (Data sourced from publicly available spectral databases) |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.[1]

| Chemical Shift (δ) ppm | Assignment |

| 165.7 | Carbonyl (C=O) |

| 134.1 | Aromatic (quaternary C) |

| 129.5 | Aromatic (CH) |

| 61.5 | Methylene (-CH₂) |

| 14.2 | Methyl (-CH₃) |

| (Data sourced from publicly available spectral databases) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the ester functional group and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2983 | Medium | C-H stretch (aliphatic) |

| 1720 | Strong | C=O stretch (ester) |

| 1270 | Strong | C-O stretch (ester) |

| 1105 | Strong | C-O stretch (ester) |

| 729 | Strong | C-H bend (aromatic, para) |

| (Data sourced from publicly available spectral databases)[2] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 222.[3]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment / Fragment Ion |

| 222 | 25.0 | [M]⁺ (Molecular Ion) |

| 194 | 21.0 | [M - C₂H₄]⁺ |

| 177 | 99.9 | [M - OC₂H₅]⁺ (Base Peak) |

| 149 | 53.2 | [M - OC₂H₅ - CO]⁺ or [C₈H₅O₃]⁺ |

| 65 | 23.1 | [C₅H₅]⁺ |

| (Data sourced from PubChem)[3] |

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift calibration.

-

Data Acquisition: The NMR tube is placed into the spectrometer's probe.

-

For ¹H NMR , the spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans to be averaged for a good signal-to-noise ratio.

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to produce the frequency-domain NMR spectrum. Processing steps include phase correction, baseline correction, and integration of the signals. Chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a solid at room temperature, it can be prepared for analysis using several methods:

-

KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet.

-

Melt: The sample can be melted and placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film. This is a common technique for low-melting solids.[3]

-

Solution: The sample can be dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄), and the solution is placed in a liquid sample cell.

-

-

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded first. The prepared sample is then placed in the IR spectrometer's sample compartment, and the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).

-

Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber. The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

A common method is Gas Chromatography-Mass Spectrometry (GC-MS) . The sample is first injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated components then enter the mass spectrometer.[3]

-

Upon entering the mass spectrometer, the this compound molecules are ionized, most commonly by Electron Ionization (EI) . In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]⁺) and various fragment ions.[3]

-

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio. The peak with the highest abundance is known as the base peak and is assigned a relative intensity of 100%.

References

From Monomer to Polymer: A Technical Guide to Diethyl Terephthalate in Polyethylene Terephthalate Synthesis

An In-depth Exploration for Researchers and Drug Development Professionals

Introduction: Polyethylene (B3416737) terephthalate (B1205515) (PET), a ubiquitous polymer in packaging, textiles, and increasingly in biomedical applications, is primarily synthesized through the polycondensation of terephthalic acid and ethylene (B1197577) glycol. While the direct esterification of purified terephthalic acid (PTA) is the dominant industrial route, the transesterification of terephthalate esters offers a viable alternative. This technical guide focuses on the use of diethyl terephthalate (DET) as a monomer for PET synthesis, a process analogous to the more historically common dimethyl terephthalate (DMT) route. We will delve into the core chemistry, experimental protocols, and key parameters that govern this polymerization process, providing a comprehensive resource for scientists and researchers.

The Two-Stage Synthesis Pathway: Transesterification and Polycondensation

The synthesis of PET from this compound and ethylene glycol is a two-step process. The initial stage is a transesterification reaction, followed by a polycondensation step to build the high molecular weight polymer chains.[1][2]

Step 1: Transesterification

In this stage, this compound (DET) reacts with an excess of ethylene glycol (EG) in the presence of a catalyst to form bis(2-hydroxyethyl) terephthalate (BHET) and ethanol (B145695) as a byproduct.[3] The reaction is reversible, and the removal of ethanol is crucial to drive the equilibrium towards the formation of BHET.[4]

Step 2: Polycondensation

Once the transesterification is complete, the resulting BHET monomer and its oligomers undergo polycondensation at higher temperatures and under vacuum. In this step, the hydroxyl end-groups of the BHET molecules react, eliminating ethylene glycol and forming the long polyester (B1180765) chains of PET.[3][5] The continuous removal of ethylene glycol is essential to achieve a high degree of polymerization and, consequently, a high molecular weight polymer.[4]

Experimental Protocols and Reaction Parameters

While specific industrial protocols for the DET process are not as widely published as for the PTA and DMT routes, the following represents a generalized laboratory-scale procedure based on analogous transesterification reactions.

Materials:

-

This compound (DET)

-

Ethylene glycol (EG)

-

Transesterification catalyst (e.g., Zinc Acetate)

-

Polycondensation catalyst (e.g., Antimony Trioxide)

-

Stabilizer (e.g., a phosphite (B83602) compound)

Experimental Procedure:

Stage 1: Transesterification

-

A reaction vessel equipped with a stirrer, a condenser for distillation, and an inert gas inlet is charged with this compound and ethylene glycol. A typical molar ratio of EG to DET is in the range of 2.1:1 to 2.4:1 to ensure complete conversion of the ester.[6]

-

The transesterification catalyst, such as zinc acetate, is added. The concentration of the catalyst is a critical parameter, typically in the range of 100-300 ppm based on the weight of DET.[7][8]

-

The reaction mixture is heated to a temperature between 180°C and 220°C under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[4]

-

Ethanol, the byproduct of the transesterification, is continuously distilled off to drive the reaction to completion. The reaction progress can be monitored by the amount of ethanol collected.

-

This stage is typically continued for 2-4 hours, or until the evolution of ethanol ceases.

Stage 2: Polycondensation

-

After the completion of the transesterification, the polycondensation catalyst, such as antimony trioxide (typically 200-300 ppm), and a stabilizer are added to the reaction mixture.[7]

-

The temperature is gradually increased to 270-290°C, and the pressure is slowly reduced to create a vacuum (typically below 1 mmHg).[6]

-

Under these conditions, the polycondensation reaction begins, with the elimination and removal of ethylene glycol.

-

The viscosity of the molten polymer increases as the polymer chains grow. The reaction is monitored by the torque of the stirrer motor, which correlates with the melt viscosity and, therefore, the molecular weight of the polymer.

-

The polycondensation is continued until the desired intrinsic viscosity is achieved, which can take 2-4 hours.

-

The molten PET is then extruded from the reactor, cooled, and pelletized.

Data Presentation: Reaction Conditions and Polymer Properties

The following tables summarize typical reaction parameters and expected properties of the resulting PET. It is important to note that specific values for the DET process are scarce in publicly available literature; therefore, these tables are compiled based on data from the analogous DMT process and general knowledge of polyester chemistry.

Table 1: Typical Reaction Parameters for PET Synthesis via Transesterification

| Parameter | Transesterification Stage | Polycondensation Stage |

| Monomer Ratio (EG:DET) | 2.1:1 - 2.4:1 | - |

| Temperature | 180 - 220 °C | 270 - 290 °C |

| Pressure | Atmospheric | < 1 mmHg (Vacuum) |

| Catalyst | Zinc Acetate | Antimony Trioxide |

| Catalyst Concentration | 100 - 300 ppm | 200 - 300 ppm |

| Reaction Time | 2 - 4 hours | 2 - 4 hours |

| Byproduct Removed | Ethanol | Ethylene Glycol |

Table 2: Typical Physical and Chemical Properties of PET

| Property | Value | Unit |

| Melting Point | 250 - 265 | °C |

| Glass Transition Temperature (Tg) | 67 - 81 | °C |

| Density | 1.37 - 1.45 | g/cm³ |

| Intrinsic Viscosity (IV) | 0.6 - 0.85 | dL/g |

| Molecular Weight (Number Average, Mn) | 20,000 - 35,000 | g/mol |

| Tensile Strength | 55 - 75 | MPa |

| Young's Modulus | 2800 - 3100 | MPa |

Note: The intrinsic viscosity is a key parameter that correlates with the polymer's molecular weight and is tailored for specific applications. For example, bottle-grade PET typically has an IV in the range of 0.70-0.85 dL/g, while fiber-grade PET is in the range of 0.60-0.70 dL/g.[9][10][11]

Visualizing the Process: Diagrams and Workflows

To better illustrate the synthesis of PET from this compound, the following diagrams are provided in the DOT language for use with Graphviz.

Conclusion

The synthesis of polyethylene terephthalate from this compound provides a viable, albeit less common, alternative to the direct esterification of terephthalic acid. The two-stage process of transesterification and polycondensation is governed by key parameters including reactant ratios, catalyst selection and concentration, temperature, and pressure. By carefully controlling these variables, PET with tailored molecular weights and properties can be produced. This guide provides a foundational understanding of the chemistry and experimental considerations for researchers and professionals working with or developing PET-based materials. Further research into specific kinetic data and process optimization for the DET route would be beneficial for a more complete understanding and potential industrial application.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]

- 7. US20080033084A1 - Catalyst Composition for Producing Polyethylene Terephthalate from Terephthalic Acid and Ethylene Glycol, and Process Therefore - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Intrinsic Viscosity of PET: The Quality Control Parameter [wkaiglobal.com]

- 10. researchgate.net [researchgate.net]

- 11. muser-my.com [muser-my.com]

An In-depth Technical Guide to the Bio-based Synthesis of Diethyl Terephthalate from Muconic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a novel and efficient pathway for the synthesis of diethyl terephthalate (B1205515) (DET) from biomass-derived muconic acid. This bio-based route presents a sustainable alternative to the conventional petroleum-based production of terephthalic acid and its esters, which are crucial monomers for polyesters like polyethylene (B3416737) terephthalate (PET).

The core of this process, developed by researchers led by Professor Jie Xu and Professor Fang Lu, involves a three-step cascade reaction that can be carried out in a single reactor, achieving a high total yield.[1][2] This guide details the reaction pathway, provides specific experimental protocols, summarizes key quantitative data, and includes visualizations to facilitate a deeper understanding of the process.

Reaction Pathway: A Three-Step Cascade

The conversion of muconic acid to diethyl terephthalate proceeds through a cascade of three key chemical transformations:

-

Esterification: Muconic acid is first esterified with ethanol (B145695) to form diethyl muconate. This initial step is crucial as it enhances the solubility of the reactant in the reaction medium and modulates its electronic properties, making it more amenable to the subsequent Diels-Alder reaction.[1][3]

-

Diels-Alder Cycloaddition: The resulting diethyl muconate, a conjugated diene, undergoes a [4+2] cycloaddition reaction with ethylene (B1197577), which acts as the dienophile. This step forms a substituted cyclohexene (B86901) system.[2][3]

-

Dehydrogenation: The final step involves the dehydrogenation of the cyclohexene intermediate to create the aromatic ring of this compound.[2][3]

This elegant cascade process offers an atom-economical and efficient route to DET from a renewable feedstock.[1]

Figure 1: Reaction pathway for the synthesis of DET from muconic acid.

Experimental Protocols

The following protocols are based on the successful synthesis reported in the literature, achieving a total DET yield of 80.6%.[1][3]

2.1. Materials and Equipment

-

Reactants: trans,trans-Muconic acid (TTMA), Ethanol (absolute), Ethylene (high purity).

-

Catalysts: Silicotungstic acid, Palladium on carbon (Pd/C).

-

Equipment: High-pressure autoclave reactor equipped with a magnetic stirrer, heating mantle, temperature controller, and pressure gauge. Standard laboratory glassware for workup and purification. Analytical equipment such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) for product identification and quantification.

2.2. Step 1 & 2: One-Pot Esterification and Diels-Alder Reaction

This procedure combines the first two steps of the cascade reaction in a single pot.

Figure 2: Workflow for the one-pot esterification and Diels-Alder reaction.

Procedure:

-

In a high-pressure autoclave, combine trans,trans-muconic acid (0.5 mmol), ethanol (20 mL), and silicotungstic acid (0.005 mmol).[4]

-

Seal the reactor and purge with nitrogen gas to remove air.

-

Pressurize the reactor with ethylene to the desired pressure (e.g., 2.0 MPa).[4][5]

-

Heat the mixture to 200 °C while stirring and maintain these conditions for 240 minutes.[4][5]

-

After the reaction is complete, cool the reactor to room temperature.

-

Carefully vent the excess ethylene.

-

The resulting liquid product, containing the diethyl cyclohexene dicarboxylate isomers, can be directly used for the subsequent dehydrogenation step.

2.3. Step 3: Dehydrogenation

Procedure:

-

To the liquid product from the previous step, add the palladium-based catalyst. For example, 2.5 mol% of Pd/C with respect to the initial amount of muconic acid.[4]

-

If necessary, adjust the basicity of the reaction mixture. The addition of a base like KOH can enhance the yield.[4]

-

Seal the reactor and purge with an inert gas (e.g., nitrogen).[4]

-

Heat the mixture to 200 °C and stir for 360 minutes.[4]

-

After cooling, the reaction mixture is filtered to remove the solid catalyst.

-

The filtrate is then subjected to a suitable workup procedure, such as extraction and solvent evaporation, to isolate the crude this compound.

-

Purification can be achieved by techniques like column chromatography or recrystallization.

Quantitative Data

The efficiency of this bio-based synthesis is highly dependent on the reaction conditions and catalyst selection. The following tables summarize key quantitative data from the cited research.

Table 1: Effect of Ethylene Pressure on Esterification and Diels-Alder Reaction [4]

| Ethylene Pressure (MPa) | TTMA Conversion (%) | Selectivity to Diethyl Muconate (%) | Selectivity to Cycloadducts (%) |

| 0.1 | ~100 | >95 | <5 |

| 1.0 | ~100 | ~20 | ~80 |

| 2.0 | ~100 | <1 | >99 |

| 3.0 | ~100 | <1 | >99 |

| Reaction conditions: TTMA (0.5 mmol), ethanol (20 mL), silicotungstic acid (0.005 mmol), 200 °C, 240 min. |

Table 2: Catalyst Performance in the Dehydrogenation Step [4]

| Catalyst (mol%) | Base Added | DET Yield (%) | Selectivity to DET (%) |

| Pd/C (2.5) | None | 34.0 | - |

| Pd/C (5) | None | 70.5 | - |

| Pd/C (10) | None | 75.5 | - |

| Pd/C (5) | KOH | 80.6 | >99 |

| Pt/C (2.5) | None | 11.9 | - |

| Ru/C (2.5) | None | 0 | - |

| Ni/C (30) | None | 0 | - |

| Cu/C (30) | None | 0 | - |

| Reaction conditions: Liquid product from the first step, 0.1 MPa initial N₂ pressure, 200 °C, 360 min. The base (KOH) was added to neutralize the silicotungstic acid from the first step. |

Conclusion

The bio-based synthesis of this compound from muconic acid via a cascade reaction of esterification, Diels-Alder cycloaddition, and dehydrogenation represents a significant advancement in sustainable chemistry. This process, with a demonstrated high overall yield, provides a viable and environmentally friendly alternative to petrochemical-based production routes. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists to explore and optimize this promising pathway for the production of renewable polyesters. Further research may focus on catalyst development to enhance efficiency and reduce costs, as well as process intensification to move towards industrial-scale production.

References

- 1. A New Process for Production of this compound from Biomass-Derived Muconic Acid----Dalian Institute of Chemical Physicsï¼Chinese Academy of Sciences [english.dicp.cas.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Core Mechanism of Diethyl Terephthalate Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanisms involved in the synthesis of diethyl terephthalate (B1205515), a key intermediate in the production of various polymers and an important scaffold in medicinal chemistry. This document details the core synthetic pathways, including experimental protocols, quantitative data, and mechanistic diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Diethyl terephthalate (DET) is the diethyl ester of terephthalic acid. It is a crucial monomer in the synthesis of polyesters like polyethylene (B3416737) terephthalate (PET) and polybutylene terephthalate (PBT). Beyond polymer science, the terephthalate core is a common structural motif in various pharmacologically active molecules. A thorough understanding of its formation is therefore critical for process optimization, yield improvement, and the development of novel synthetic methodologies. This guide will focus on the two primary laboratory-scale synthetic routes: the Fischer-Speier esterification of terephthalic acid and the reaction of terephthaloyl chloride with ethanol (B145695). Additionally, a promising bio-based route will be discussed.

Primary Synthetic Pathways

The formation of this compound is most commonly achieved through two principal reactions: the acid-catalyzed esterification of a carboxylic acid and the acylation of an alcohol using an acid chloride.

Fischer-Speier Esterification of Terephthalic Acid

The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst.[1] In the case of this compound, terephthalic acid is reacted with an excess of ethanol, with a strong acid such as sulfuric acid serving as the catalyst.[2] The reaction is reversible and typically requires elevated temperatures to proceed at a reasonable rate.[1]

A detailed experimental procedure for the Fischer esterification of terephthalic acid with ethanol is as follows:

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 5.82 g of terephthalic acid.[2]

-

Reagent Addition: To the flask, add 150 mL of ethanol and carefully add 2 mL of concentrated sulfuric acid.[2]

-

Reaction Conditions: The reaction mixture is heated to 80°C in an oil bath and stirred for an extended period (e.g., 4 days, though this can be optimized).[2] The reaction is considered complete when the solid terephthalic acid has fully dissolved, resulting in a clear solution.[2]

-

Workup and Purification:

-

After cooling to room temperature, the reaction mixture is poured into a solution of 17 g of potassium carbonate in 300 mL of water to neutralize the acidic catalyst.[2]

-

The resulting solution is then concentrated by heating at 60°C to a volume of approximately 300 mL.[2]

-

Upon cooling, this compound precipitates as a solid.[2]

-

The solid product is collected by vacuum filtration, washed with water, and dried.[2]

-

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol.

References

A Comprehensive Technical Guide to the Solubility of Diethyl Terephthalate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of diethyl terephthalate (B1205515) in various organic solvents. Due to the limited availability of specific quantitative solubility data for diethyl terephthalate in publicly accessible literature, this guide presents solubility data for the closely related compound, dimethyl terephthalate, to provide valuable insights and a comparative framework. This guide also offers detailed experimental protocols for determining solid-in-liquid solubility, empowering researchers to generate precise data for this compound.

Introduction to this compound and its Solubility

This compound is the diethyl ester of terephthalic acid. It is a white, crystalline solid at room temperature. Understanding its solubility in a range of organic solvents is crucial for its application in various fields, including organic synthesis, polymer chemistry, and pharmaceutical sciences. Solubility dictates the choice of solvents for reactions, purification processes such as crystallization, and formulation development. While qualitative descriptions indicate that this compound is soluble in solvents like ethanol (B145695), ether, acetone, and chloroform, quantitative data is essential for process optimization and modeling.

One available data point indicates the solubility of what is likely this compound in ethanol is 9.86 g/100 mL. However, for a comprehensive understanding, this guide provides detailed data on the solubility of dimethyl terephthalate, a compound with a similar core structure, across a variety of organic solvents and temperatures.

Quantitative Solubility Data (for Dimethyl Terephthalate as a Reference)

The following tables summarize the mole fraction solubility (x) of dimethyl terephthalate in various organic solvents at different temperatures (T/K). This data is provided as a reference to infer the potential solubility behavior of this compound. It is important to note that the ethyl groups in this compound, being larger and more nonpolar than the methyl groups in dimethyl terephthalate, may influence its solubility, potentially increasing it in nonpolar solvents and decreasing it in polar solvents compared to dimethyl terephthalate.

Table 1: Mole Fraction Solubility (x) of Dimethyl Terephthalate in Alcohols

| T/K | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol |

| 283.15 | 0.00785 | 0.00498 | 0.00388 | 0.00315 | 0.00328 | 0.00288 |

| 288.15 | 0.00989 | 0.00632 | 0.00492 | 0.00401 | 0.00418 | 0.00368 |

| 293.15 | 0.01245 | 0.00801 | 0.00625 | 0.00512 | 0.00534 | 0.00470 |

| 298.15 | 0.01565 | 0.01012 | 0.00792 | 0.00651 | 0.00681 | 0.00599 |

| 303.15 | 0.01962 | 0.01275 | 0.01002 | 0.00826 | 0.00867 | 0.00764 |

| 308.15 | 0.02456 | 0.01605 | 0.01266 | 0.01044 | 0.01104 | 0.00974 |

| 313.15 | 0.03070 | 0.02018 | 0.01596 | 0.01318 | 0.01404 | 0.01240 |

| 318.15 | 0.03831 | 0.02532 | 0.02009 | 0.01662 | 0.01784 | 0.01578 |

Table 2: Mole Fraction Solubility (x) of Dimethyl Terephthalate in Ketones and Esters

| T/K | Acetone | Methyl Ethyl Ketone | Cyclohexanone | Ethyl Acetate | n-Propyl Acetate | n-Butyl Acetate |

| 283.15 | 0.0632 | 0.0589 | 0.0789 | 0.0521 | 0.0489 | 0.0456 |

| 288.15 | 0.0755 | 0.0704 | 0.0942 | 0.0623 | 0.0585 | 0.0546 |

| 293.15 | 0.0902 | 0.0842 | 0.1124 | 0.0744 | 0.0699 | 0.0653 |

| 298.15 | 0.1078 | 0.1006 | 0.1341 | 0.0889 | 0.0835 | 0.0780 |

| 303.15 | 0.1287 | 0.1202 | 0.1600 | 0.1062 | 0.0998 | 0.0932 |

| 308.15 | 0.1537 | 0.1436 | 0.1908 | 0.1268 | 0.1192 | 0.1113 |

| 313.15 | 0.1834 | 0.1715 | 0.2275 | 0.1513 | 0.1423 | 0.1329 |

| 318.15 | 0.2188 | 0.2048 | 0.2713 | 0.1805 | 0.1699 | 0.1586 |

Table 3: Mole Fraction Solubility (x) of Dimethyl Terephthalate in Other Organic Solvents

| T/K | Chloroform | Acetonitrile |

| 283.15 | 0.1234 | 0.0189 |

| 288.15 | 0.1456 | 0.0228 |

| 293.15 | 0.1718 | 0.0275 |

| 298.15 | 0.2029 | 0.0331 |

| 303.15 | 0.2398 | 0.0400 |

| 308.15 | 0.2838 | 0.0482 |

| 313.15 | 0.3361 | 0.0581 |

| 318.15 | 0.3982 | 0.0700 |

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, several experimental methods can be employed. The choice of method depends on factors such as the properties of the solute and solvent, the required accuracy, and the available equipment.

Gravimetric Method

The gravimetric method is a classical and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solid solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a flask with a stopper).

-

Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms saturation.

-

-

Sample Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known mass or volume of the clear supernatant (the saturated solution) using a pre-weighed syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

-

Solvent Evaporation:

-

Transfer the collected saturated solution to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent in a fume hood, optionally using a gentle stream of nitrogen or a rotary evaporator to expedite the process. The temperature should be kept below the boiling point of the solvent and the melting point of this compound to avoid decomposition or loss of the solute.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, place the evaporating dish in a desiccator to cool to room temperature and then weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved, indicating that all the solvent has been removed.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the dish with the residue minus the initial mass of the empty dish.

-

The mass of the solvent is the initial mass of the saturated solution minus the mass of the dissolved this compound.

-

Solubility can be expressed in various units, such as g/100 g of solvent or mole fraction.

-

Laser Monitoring Method

The laser monitoring method is a dynamic technique that determines the dissolution point of a solid in a solvent by detecting changes in light transmission.

Methodology:

-

Apparatus Setup:

-

A known mass of the solvent is placed in a thermostated glass vessel equipped with a magnetic stirrer.

-

A laser beam is passed through the solution and directed onto a photodetector, which measures the light intensity.

-

-

Titration with Solute:

-

Small, accurately weighed portions of this compound are incrementally added to the solvent while the solution is continuously stirred.

-

Initially, the added solute dissolves, and the solution remains clear, resulting in a constant high light intensity at the detector.

-

-

Detection of Saturation:

-

When the saturation point is reached, any further addition of the solute will result in the presence of undissolved solid particles, which scatter the laser light.

-

This scattering causes a significant drop in the light intensity detected by the photodetector.

-

-

Determination of Solubility:

-

The total mass of the solute added until the point of the sharp decrease in light intensity is recorded.

-

The solubility is then calculated based on the total mass of the solute and the initial mass of the solvent.

-

UV/Vis Spectrophotometry Method

This method is suitable if the solute has a chromophore that absorbs light in the ultraviolet or visible range, and the solvent is transparent in that region.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (Section 3.1.1).

-

-

Sample Analysis:

-

Withdraw a sample of the clear supernatant from the saturated solution using a filtered syringe.

-

Dilute the sample accurately with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample from its absorbance.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at that temperature.

-

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents. While specific quantitative data for this compound remains scarce in the literature, the provided data for the analogous compound, dimethyl terephthalate, serves as a valuable reference for predicting its solubility behavior. Furthermore, the detailed experimental protocols for the gravimetric, laser monitoring, and UV/Vis spectrophotometry methods equip researchers with the necessary tools to accurately determine the solubility of this compound in their specific solvent systems of interest. The generation of precise solubility data is paramount for the successful design and optimization of processes involving this important chemical compound.

An In-depth Technical Guide to the Thermal Stability of Diethyl Terephthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of diethyl terephthalate (B1205515) (DET). Diethyl terephthalate is a significant compound in the production of polyesters and finds applications as a plasticizer.[1] A thorough understanding of its thermal properties is crucial for its application in various manufacturing processes and for ensuring product quality and safety. This document details the thermal behavior of DET under various conditions, outlines experimental protocols for its analysis, and discusses its decomposition pathway.

Physicochemical Properties

This compound is a white to pale cream crystalline solid at room temperature.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₄ | [1][2] |

| Molecular Weight | 222.24 g/mol | [1][2] |

| CAS Number | 636-09-9 | [1] |

| Melting Point | 43-45 °C | [1] |

| Boiling Point | 302 °C | |

| Density | 1.10 g/mL at 25 °C | [1] |

Thermal Analysis Data

The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific TGA and DSC data for this compound are not extensively available in the public literature, data from closely related phthalate (B1215562) esters can provide valuable insights into its expected thermal behavior. For instance, the thermal decomposition of di(2-ethylhexyl) phthalate (DEHP), another common plasticizer, shows a distinct single-step degradation process.

Due to the lack of specific data for this compound, the following table presents a template for the kind of quantitative data that would be obtained from TGA and DSC analysis. Researchers are encouraged to perform these analyses to determine the precise thermal characteristics of their specific DET samples.

Table 1: Representative Thermal Analysis Data for this compound

| Analysis | Parameter | Typical Value Range |

| TGA | Onset of Decomposition (Tonset) | 200 - 250 °C |

| Temperature of Maximum Weight Loss (Tmax) | 250 - 300 °C | |

| Residual Mass at 600 °C | < 5% | |

| DSC | Melting Point (Tm) | 43 - 45 °C |

| Enthalpy of Fusion (ΔHf) | Data not available | |

| Decomposition | Endothermic/Exothermic events may be observed |

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible thermal analysis data. The following sections outline standard procedures for TGA and DSC analysis of organic compounds like this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[3]

Experimental Workflow:

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean alumina crucible.[3]

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the TGA instrument.

-

Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to 600 °C at a heating rate of 10 °C/min.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Data Acquisition: Initiate the temperature program and record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

-

Determine the temperature of maximum weight loss (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).

-

Record the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To determine the melting point, enthalpy of fusion, and to observe any thermal events associated with the decomposition of this compound.

Instrumentation: A differential scanning calorimeter (e.g., PerkinElmer DSC-4 or similar).

Experimental Workflow:

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan. Seal the pan hermetically.

-

Instrument Setup:

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Set the temperature program to ramp from ambient temperature to a temperature above the expected decomposition range (e.g., 350 °C) at a heating rate of 10 °C/min.

-

Maintain an inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min.

-

-

Data Acquisition: Start the temperature program and record the heat flow to the sample as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.

-

The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.

-

Observe any exothermic or endothermic peaks at higher temperatures that may correspond to decomposition events.

-

Thermal Decomposition Pathway

The thermal decomposition of esters, such as this compound, typically proceeds through a β-hydride elimination mechanism, also known as an ester pyrolysis reaction. This reaction involves a cyclic transition state and results in the formation of a carboxylic acid and an alkene.

In the case of this compound, the initial decomposition step is expected to involve the elimination of ethylene (B1197577) from one of the ethyl ester groups to form a carboxylic acid intermediate, monoethyl terephthalate. This can be followed by a second elimination of ethylene to yield terephthalic acid. At higher temperatures, terephthalic acid can undergo further decomposition.

The major decomposition products identified from the pyrolysis of related compounds include terephthalic acid, benzoic acid, and various aromatic hydrocarbons.[4] Pyrolysis-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[4][5]

Proposed Thermal Decomposition Pathway of this compound:

Caption: Proposed thermal decomposition pathway of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Fischer Esterification of Terephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fischer-Speier esterification is a classic and versatile acid-catalyzed reaction used to synthesize esters from carboxylic acids and alcohols. This application note provides a detailed experimental protocol for the esterification of terephthalic acid, a key dicarboxylic acid used in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) and polybutylene terephthalate (PBT). The resulting terephthalate diesters are crucial intermediates in the polymer industry and find applications in the synthesis of various specialty chemicals. This document outlines the synthesis of dialkyl terephthalates from terephthalic acid and various simple alcohols, providing a foundation for further research and development.

Reaction Principle

The Fischer esterification is a reversible reaction. To drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, and the water formed during the reaction is often removed. The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

Chemical Equation:

HOOC-C₆H₄-COOH + 2 R-OH ⇌ R-OOC-C₆H₄-COO-R + 2 H₂O (Terephthalic Acid) + (Alcohol) ⇌ (Dialkyl Terephthalate) + (Water)

Data Presentation: Reaction Parameters for the Synthesis of Dialkyl Terephthalates

The following table summarizes typical quantitative data for the Fischer esterification of terephthalic acid with various alcohols. These parameters can serve as a starting point for reaction optimization.

| Alcohol | Catalyst | Terephthalic Acid:Alcohol Molar Ratio | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Methanol | Sulfuric Acid | 1:10 | Reflux (~65) | 2 | 80 | [1] |

| Methanol | β-Zeolite | 1:30 (mass:volume) | 200 | 8 | 94.1 | [2] |

| Ethanol | Sulfuric Acid | 1:10 (approx.) | 80 | 96 (4 days) | 41.77 | [3] |